molecular formula C12H17NO B1323312 2-(Cyclopentyloxy)-4-methylaniline CAS No. 640767-85-7

2-(Cyclopentyloxy)-4-methylaniline

Cat. No. B1323312
CAS RN: 640767-85-7
M. Wt: 191.27 g/mol
InChI Key: IXDLVQRPHVHEDY-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-4-methylaniline, also known as 2-CPM, is an organic compound with a variety of applications in scientific research. It is a colorless liquid with a faint odor, and is soluble in organic solvents. 2-CPM is used in the synthesis of other organic compounds, in the study of enzyme activity, and in the development of drugs.

Scientific Research Applications

Macromolecular Binding and Metabolism

The carcinogen 4-chloro-2-methylaniline has been studied for its macromolecular binding and metabolism. Research shows that radioactivity from this compound extensively binds to protein, DNA, and RNA in rat liver. This study provides insights into the enzymatic activity related to the irreversible binding of 4-chloro-2-methylaniline to macromolecules, which is inducible by phenobarbital (Hill, Shih, & Struck, 1979).

Microsomal Metabolism

The microsomal metabolism of 2-halogenated 4-methylanilines, including 2-fluoro-, 2-chloro-, and 2-bromo-4-methylaniline, has been studied. Metabolites from side-chain C-hydroxylation and N-hydroxylation have been identified, providing valuable information on the influence of the halogen substituent on the rate of microsomal metabolism (Boeren et al., 1992).

Photoredox Catalysis

Research involving N-hydroxyphthalimide as a metal-free and inexpensive organophotoredox catalyst for the [4+2] cyclization of N-methylanilines with maleimides has been conducted. This demonstrates the potential for easy preparation of tricyclic heterocycles in good yields under mild conditions (Yadav & Yadav, 2017).

N-Dealkylation Studies

Studies on the N-dealkylation of N-cyclopropylamine by enzymes like horseradish peroxidase have been conducted to understand the fate of the cyclopropyl group. This research sheds light on the mechanisms involved in the oxidative N-dealkylation and is relevant for understanding the chemical behavior of compounds like 2-(Cyclopentyloxy)-4-methylaniline (Shaffer, Morton, & Hanzlik, 2001).

properties

IUPAC Name

2-cyclopentyloxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-6-7-11(13)12(8-9)14-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDLVQRPHVHEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640965
Record name 2-(Cyclopentyloxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

640767-85-7
Record name 2-(Cyclopentyloxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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